2-(Benzyloxy)-3-(cyclopropylmethoxy)benzaldehyde
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Overview
Description
2-(Benzyloxy)-3-(cyclopropylmethoxy)benzaldehyde is an organic compound with the molecular formula C17H16O3 It is a benzaldehyde derivative, characterized by the presence of benzyloxy and cyclopropylmethoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3-(cyclopropylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3-(cyclopropylmethoxy)benzaldehyde and benzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF).
Reaction Mechanism: The benzyloxy group is introduced through a nucleophilic substitution reaction, where the hydroxyl group of the starting material is replaced by the benzyloxy group from benzyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-3-(cyclopropylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy and cyclopropylmethoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: 2-(Benzyloxy)-3-(cyclopropylmethoxy)benzoic acid.
Reduction: 2-(Benzyloxy)-3-(cyclopropylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzyloxy)-3-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-3-(cyclopropylmethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
Induction of Apoptosis: In cancer research, it is studied for its ability to induce programmed cell death (apoptosis) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-4,5-dimethoxybenzaldehyde: Similar structure but with additional methoxy groups.
2-(Cyclopropylmethoxy)benzaldehyde: Lacks the benzyloxy group.
2-(Benzyloxy)benzaldehyde: Lacks the cyclopropylmethoxy group.
Uniqueness
2-(Benzyloxy)-3-(cyclopropylmethoxy)benzaldehyde is unique due to the presence of both benzyloxy and cyclopropylmethoxy groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)-2-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-11-16-7-4-8-17(20-12-15-9-10-15)18(16)21-13-14-5-2-1-3-6-14/h1-8,11,15H,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUISZQDMPRTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2OCC3=CC=CC=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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